molecular formula C19H17ClFN3O B14179614 (6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone CAS No. 923296-52-0

(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B14179614
CAS No.: 923296-52-0
M. Wt: 357.8 g/mol
InChI Key: BHIYAQGRPHNFAD-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, piperazine, and methanone groups, each contributing to its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperazine moiety. The final step involves the formation of the methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common in modifying the indole or piperazine rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound has potential applications in studying cellular processes and signaling pathways. Its ability to interact with various biomolecules makes it a useful tool in biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1H-indol-3-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
  • (6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone
  • (6-Chloro-1H-indol-3-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, (6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone stands out due to its specific substitution pattern on the piperazine ring

Properties

CAS No.

923296-52-0

Molecular Formula

C19H17ClFN3O

Molecular Weight

357.8 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)-[4-(3-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17ClFN3O/c20-13-4-5-16-17(12-22-18(16)10-13)19(25)24-8-6-23(7-9-24)15-3-1-2-14(21)11-15/h1-5,10-12,22H,6-9H2

InChI Key

BHIYAQGRPHNFAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)F)C(=O)C3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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